molecular formula C16H17N5O3S B6076660 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B6076660
M. Wt: 359.4 g/mol
InChI Key: AMSFLFNESHNZLM-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: is a complex organic compound that features a benzothiophene core, a cyano group, and a nitro-substituted pyrazole moiety

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c17-8-13-12-4-1-2-5-14(12)25-16(13)19-15(22)6-3-7-20-10-11(9-18-20)21(23)24/h9-10H,1-7H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSFLFNESHNZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCN3C=C(C=N3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, cyclization reactions are employed to form the benzothiophene core.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution or other suitable methods.

    Attachment of the Pyrazole Moiety: The nitro-substituted pyrazole is synthesized separately and then coupled to the benzothiophene core using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core and the pyrazole moiety.

    Reduction: The nitro group in the pyrazole moiety can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the cyano group and the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives of the benzothiophene and pyrazole moieties.

    Reduction Products: Amino derivatives of the pyrazole moiety.

    Substitution Products: Various substituted benzothiophene and pyrazole derivatives.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and nitro groups play crucial roles in its binding affinity and specificity. The benzothiophene core may interact with hydrophobic pockets in the target molecules, while the pyrazole moiety can form hydrogen bonds or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-amino-1H-pyrazol-1-yl)butanamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methyl-1H-pyrazol-1-yl)butanamide

Uniqueness

The presence of the nitro group in the pyrazole moiety distinguishes this compound from its analogs. This functional group can significantly influence its reactivity, binding affinity, and overall biological activity. The combination of the benzothiophene core with the cyano and nitro groups provides a unique scaffold for further chemical modifications and applications.

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